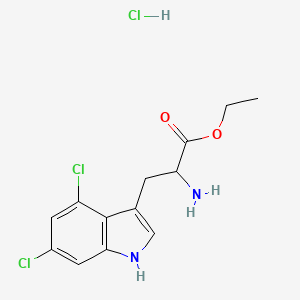

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride

Description

Historical Context and Discovery Timeline

The synthesis of this compound reflects advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While its specific discovery timeline is not extensively documented in public literature, its structural analogs—such as 4,6-dichloro-1H-indole-2,3-dione—were first synthesized in the 1970s through cyclization reactions involving chlorinated aniline derivatives. The incorporation of the ethyl amino ester moiety likely emerged from efforts to improve the solubility and reactivity of indole-based intermediates for pharmaceutical applications. Today, this compound is primarily utilized in research settings as a precursor for complex molecules, with AK Scientific, Inc., listing it as a specialty chemical for developmental use.

Structural Significance of the Indole Core in Organic Chemistry

The indole core is a bicyclic aromatic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is ubiquitous in natural and synthetic bioactive compounds, including the neurotransmitter serotonin and the amino acid tryptophan. In this compound, the indole scaffold serves as a planar, electron-rich platform that facilitates π-π stacking interactions with biological targets. The nitrogen atom at position 1 of the indole ring contributes to the molecule’s ability to participate in hydrogen bonding, while the fused aromatic system enhances stability against oxidative degradation.

Role of Chloro Substituents in Molecular Architecture

The 4,6-dichloro substitution pattern on the indole ring introduces significant electronic and steric effects. Chlorine atoms are electronegative substituents that withdraw electron density via inductive effects, reducing the electron richness of the aromatic system. This modulation alters the compound’s reactivity in electrophilic substitution reactions, often directing incoming electrophiles to the less deactivated positions of the ring. Additionally, the chlorine atoms increase the molecule’s lipophilicity, enhancing its ability to traverse cell membranes. The dichloro configuration also imposes steric hindrance, which can influence the compound’s binding affinity to enzymatic pockets or receptors.

Rationale for Amino Acid Ester Functionalization

The ethyl ester group appended to the amino acid moiety serves multiple purposes. First, esterification of the carboxylic acid function improves the compound’s lipid solubility, which is critical for absorption in biological systems. Second, the ethyl ester acts as a protecting group, preventing unwanted side reactions at the carboxylic acid site during synthetic modifications. Finally, upon metabolic processing, the ester can be hydrolyzed to regenerate the free carboxylic acid, enabling controlled release of active metabolites in vivo. The hydrochloride salt form further enhances the compound’s stability and solubility in aqueous media, making it suitable for laboratory handling and formulation.

Table 1: Key Structural Features and Their Functional Implications

Properties

Molecular Formula |

C13H15Cl3N2O2 |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C13H14Cl2N2O2.ClH/c1-2-19-13(18)10(16)3-7-6-17-11-5-8(14)4-9(15)12(7)11;/h4-6,10,17H,2-3,16H2,1H3;1H |

InChI Key |

VWTHSCYKQKVFSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C(=CC(=C2)Cl)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride typically follows a multi-step approach:

- Construction of the 4,6-dichloro-substituted indole nucleus.

- Introduction of the 3-position substituent bearing the amino acid ethyl ester side chain.

- Conversion to the hydrochloride salt form for stability and handling.

This approach is consistent with methods used for related indole amino acid esters, adapting classical indole synthesis and amino acid esterification techniques with specific halogenated substitutions.

Preparation of the 4,6-Dichloro-1H-Indole Core

The indole ring substituted with chlorine atoms at the 4 and 6 positions is prepared by selective halogenation of an appropriate indole precursor or by building the indole ring from halogenated aniline derivatives through Fischer indole synthesis or related cyclization methods.

- Halogenation : Direct chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions can introduce chlorine atoms regioselectively on the indole ring.

- Fischer Indole Synthesis : Starting from 4,6-dichlorophenylhydrazine and a suitable ketone or aldehyde, the Fischer indole reaction forms the chlorinated indole scaffold.

This step ensures the correct substitution pattern essential for the biological activity of the final compound.

Introduction of the Ethyl 2-Amino-3-Propanoate Side Chain

The key step involves attaching the ethyl 2-amino-3-propanoate moiety at the 3-position of the indole ring. This is commonly achieved via alkylation or condensation reactions:

- Alkylation of Indole 3-Position : The 3-position of the indole ring is nucleophilic and can be alkylated by ethyl 2-bromo- or chloro-propanoate derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) to form the ester linkage.

- Michael Addition or Condensation : Alternative routes involve Michael addition to acrylate derivatives or condensation with amino acid esters under mild acidic or neutral conditions.

The use of ethyl ester protects the carboxyl group during synthesis and facilitates purification.

Formation of the Hydrochloride Salt

The free base form of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate is converted to the hydrochloride salt for improved solubility and stability:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) under controlled temperature yields the hydrochloride salt.

- The salt is isolated by evaporation or precipitation and purified by recrystallization.

Representative Reaction Conditions and Yields

| Step | Reaction | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Halogenation of indole | NCS or SO2Cl2, solvent (e.g., dichloromethane), 0-25°C | Regioselective chlorination at 4,6-positions | 70-85% |

| 2 | Fischer indole synthesis (alternative) | 4,6-dichlorophenylhydrazine + ketone, acid catalyst, reflux | Formation of 4,6-dichloroindole core | 60-75% |

| 3 | Alkylation at 3-position | Ethyl 2-bromo-3-aminopropanoate, K2CO3, MeCN, 60-80°C | Nucleophilic substitution at indole 3-position | 65-80% |

| 4 | Hydrochloride salt formation | HCl in EtOH or MeOH, room temp to 50°C | Salt precipitation and purification | 90-95% |

Analytical and Purification Techniques

- Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol solvent systems (e.g., 9:1) is used to monitor reaction progress.

- Purification : Column chromatography and recrystallization from methanol or ether mixtures yield pure products.

- Characterization : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) confirm structure and purity.

Research Findings and Optimization Notes

- The choice of alkylation conditions is sensitive to the substitution pattern on the indole ring; mild bases and controlled temperatures minimize side reactions.

- Chlorinated indoles require careful handling to prevent dehalogenation or overreaction.

- Hydrochloride salt formation improves compound handling and pharmacological testing readiness.

- Literature suggests yields can be optimized by adjusting solvent polarity and reaction times.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Critical Parameters | Yield Range |

|---|---|---|---|---|

| Indole core synthesis | Halogenation or Fischer indole synthesis | NCS, 4,6-dichlorophenylhydrazine, ketones | Temperature control, reaction time | 60-85% |

| Side chain attachment | Alkylation with ethyl 2-bromo-3-aminopropanoate | K2CO3, MeCN, 60-80°C | Base strength, solvent choice | 65-80% |

| Salt formation | Acidification with HCl | HCl in EtOH/MeOH | Temperature, acid concentration | 90-95% |

| Purification | Chromatography, recrystallization | Methanol, ether mixtures | Solvent ratios, temperature | High purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Ammonia, primary amines, thiols.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: Utilized in the study of indole-based biochemical pathways.

Pharmacology: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride (CAS 7479-05-2)

- Structure : Lacks chlorine substituents on the indole ring.

- Molecular Formula : C₁₃H₁₇ClN₂O₂.

- Applications: Serves as a precursor for tryptophan analogs and neurotransmitter research.

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS 154170-01-1)

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate Hydrochloride (Target Compound)

- Structure : 4,6-Dichloro substitution increases steric bulk and electron-withdrawing effects.

- Hypothetical Molecular Formula : C₁₃H₁₅Cl₃N₂O₂ (estimated based on analogs).

- Impact : Chlorine atoms enhance lipophilicity and may improve interaction with hydrophobic binding pockets in biological targets, such as serotonin receptors or kinase inhibitors.

Aromatic Substituted Amino Acid Esters

Ethyl L-Tryptophanate Hydrochloride (CAS 2899-28-7)

(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 2061996-60-7)

- Structure : Replaces indole with a fluorophenyl group.

- Molecular Formula : C₁₁H₁₄ClFN₂O₂.

Functionalized Derivatives with Protective Groups

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride (CAS 97338-03-9)

- Structure: Incorporates a phthalimide protective group and aminophenyl side chain.

- Molecular Formula : C₁₉H₁₉ClN₂O₄.

- Applications : The phthalimide group enhances solubility in polar solvents, contrasting with the dichloroindole’s hydrophobicity. This derivative is often used in controlled-release drug formulations .

Research Implications and Challenges

- Synthetic Complexity : The 4,6-dichloro substitution introduces challenges in regioselective halogenation, requiring advanced catalytic methods .

- Biological Activity : Chlorine’s electron-withdrawing effects may modulate the compound’s pKa, affecting its ionization state and bioavailability compared to fluorine-substituted analogs .

- Thermodynamic Stability: Dichloroindole derivatives exhibit higher melting points and crystallinity than non-halogenated analogs, impacting formulation strategies .

This analysis underscores the critical role of substituent selection in optimizing the pharmacological and physicochemical profiles of indole-based amino acid esters. Further studies should prioritize in vitro and in vivo evaluations to validate these hypotheses.

Biological Activity

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C13H14Cl2N2O2

- Molecular Weight : Approximately 300.19 g/mol

- Functional Groups : Ethyl ester, amino group, dichlorinated indole moiety

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell growth. For instance, it has been tested against various cancer cell lines with notable efficacy.

- A study demonstrated that similar compounds with a dichloro substituent exhibited significant cytotoxicity against cancer cells, suggesting that the presence of chlorine atoms enhances the anticancer properties through increased lipophilicity and electrophilicity, facilitating better interaction with cellular targets .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- There is emerging evidence suggesting potential neuroprotective effects associated with indole derivatives. The amino group in the structure may contribute to neuroprotection by modulating neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indole Derivative : Starting from a suitable indole precursor, chlorination reactions are performed to introduce the dichloro substituents.

- Esterification : The amino acid derivative is then reacted with an ethyl ester to form the final product.

- Purification : Various purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their associated biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-(1H-indol-3-yl)propanoate | C13H14N2O2 | Anticancer |

| 2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | C12H14N2O2 | Neuroprotective |

| (R)-2-Amino-3-(5-methylindol-3-yl)propanoic acid | C12H14N2O2 | Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- In vitro assays indicated that this compound significantly reduced cell viability in various cancer cell lines (e.g., Caco-2 and A549), demonstrating its potential as an anticancer agent .

- Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic effects .

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.